molecular formula C25H26N4O4S B2506752 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 694474-98-1

4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2506752
CAS No.: 694474-98-1
M. Wt: 478.57
InChI Key: BLZWADPMFSZSHI-UHFFFAOYSA-N
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Description

4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

Properties

IUPAC Name

4-(4-acetamidophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZWADPMFSZSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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